molecular formula C16H17NO6 B450443 1-(2-furyl)ethanone O-(3,4,5-trimethoxybenzoyl)oxime

1-(2-furyl)ethanone O-(3,4,5-trimethoxybenzoyl)oxime

Cat. No. B450443
M. Wt: 319.31g/mol
InChI Key: FAQPERCZQOQCQS-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furyl)ethanone O-(3,4,5-trimethoxybenzoyl)oxime is a useful research compound. Its molecular formula is C16H17NO6 and its molecular weight is 319.31g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-furyl)ethanone O-(3,4,5-trimethoxybenzoyl)oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-furyl)ethanone O-(3,4,5-trimethoxybenzoyl)oxime including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2-furyl)ethanone O-(3,4,5-trimethoxybenzoyl)oxime

Molecular Formula

C16H17NO6

Molecular Weight

319.31g/mol

IUPAC Name

[(E)-1-(furan-2-yl)ethylideneamino] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C16H17NO6/c1-10(12-6-5-7-22-12)17-23-16(18)11-8-13(19-2)15(21-4)14(9-11)20-3/h5-9H,1-4H3/b17-10+

InChI Key

FAQPERCZQOQCQS-LICLKQGHSA-N

Isomeric SMILES

C/C(=N\OC(=O)C1=CC(=C(C(=C1)OC)OC)OC)/C2=CC=CO2

SMILES

CC(=NOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CC=CO2

Canonical SMILES

CC(=NOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CC=CO2

Origin of Product

United States

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